molecular formula C10H9Br5O B14467289 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene CAS No. 66500-91-2

1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene

Cat. No.: B14467289
CAS No.: 66500-91-2
M. Wt: 544.7 g/mol
InChI Key: POKFMCNMGXNOEV-UHFFFAOYSA-N
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Description

1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is a brominated organic compound characterized by the presence of multiple bromine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1,2,3-tribromobenzene with 4,4-dibromobutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane to ensure the reaction proceeds smoothly .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and better control over reaction conditions. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures (above 100°C).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Phenolic compounds.

    Oxidation: Carboxylic acids.

    Reduction: Less brominated derivatives.

Mechanism of Action

The mechanism of action of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with electron-rich sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and designing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is unique due to the presence of an additional butoxy group with bromine atoms, which imparts distinct chemical properties and reactivity compared to simpler tribromobenzene derivatives. This structural complexity allows for a wider range of applications and interactions in various chemical and biological systems .

Properties

CAS No.

66500-91-2

Molecular Formula

C10H9Br5O

Molecular Weight

544.7 g/mol

IUPAC Name

1,2,3-tribromo-4-(4,4-dibromobutoxy)benzene

InChI

InChI=1S/C10H9Br5O/c11-6-3-4-7(10(15)9(6)14)16-5-1-2-8(12)13/h3-4,8H,1-2,5H2

InChI Key

POKFMCNMGXNOEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCCCC(Br)Br)Br)Br)Br

Origin of Product

United States

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